molecular formula C23H20N4O4S B2463682 N-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide CAS No. 714925-44-7

N-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide

Cat. No.: B2463682
CAS No.: 714925-44-7
M. Wt: 448.5
InChI Key: KUHZWBIJNLPUBL-UHFFFAOYSA-N
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Description

N-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide is a complex organic compound that features a quinoxaline core, a benzodioxole moiety, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes. The benzodioxole moiety is known to interact with proteins, potentially affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}quinoxalin-2-yl)-3-methylbenzene-1-sulfonamide is unique due to its combination of a quinoxaline core, benzodioxole moiety, and sulfonamide group. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-ylmethylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S/c1-15-5-4-6-17(11-15)32(28,29)27-23-22(25-18-7-2-3-8-19(18)26-23)24-13-16-9-10-20-21(12-16)31-14-30-20/h2-12H,13-14H2,1H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHZWBIJNLPUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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